
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. La presencia de un grupo bromofenilo en la posición 4 y un grupo ácido carboxílico en la posición 5 hace que este compuesto sea único y de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico típicamente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la condensación de hidracina con un compuesto 1,3-dicarbonílico.
Carboxilación: El grupo ácido carboxílico se puede introducir a través de varios métodos, incluida la utilización de dióxido de carbono en presencia de una base.
Métodos de producción industrial
La producción industrial del Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico puede experimentar varios tipos de reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de bromo se puede sustituir por otros grupos mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
4. Aplicaciones en investigación científica
El Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en varios procesos químicos.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo bromofenilo y el anillo de pirazol juegan un papel crucial en su actividad. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol: Este compuesto tiene un grupo bromofenilo similar, pero difiere en la estructura del anillo heterocíclico.
N-{4-[(4-Bromofenil)sulfonil]benzoil}-L-valina: Este compuesto contiene un grupo bromofenilo y se utiliza en la investigación antimicrobiana.
Unicidad
El Ácido 1-(4-Bromofenil)-1H-pirazol-5-carboxílico es único debido a su combinación específica de grupos funcionales y sus posibles aplicaciones en varios campos. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para investigación y propósitos industriales.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
Clave InChI |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
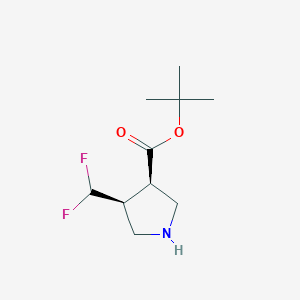
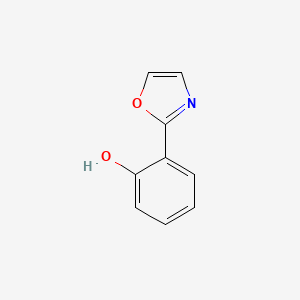
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)


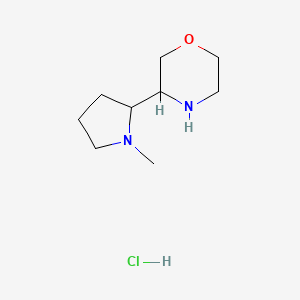
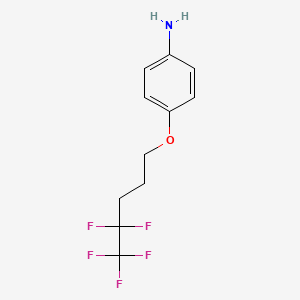
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
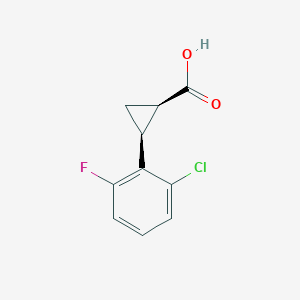
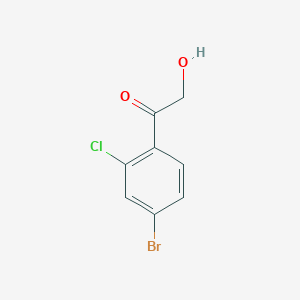
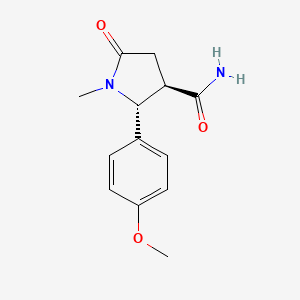
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
